REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[CH2:13]1[CH2:18][CH2:17][CH:16]([CH:19]([CH3:28])[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)=O)[CH2:15][CH2:14]1.[OH-:29].[K+].[CH2:31](O)C>O>[CH:16]1([C:19]2[CH:20]=[CH:22][C:27]([C:26]3[C:25]([CH3:24])=[C:5]([C:6]([OH:11])=[O:29])[C:4]4[C:8](=[CH:9][CH:10]=[C:2]([F:1])[CH:3]=4)[N:7]=3)=[CH:31][CH:28]=2)[CH2:15][CH2:14][CH2:13][CH2:18][CH2:17]1 |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
4-cyclohexylpropiophenone
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)C(C(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in water
|
Type
|
WASH
|
Details
|
washed with ethyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dimethylformamide and water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |